molecular formula C29H48O3 B072384 6-Oxocholestan-3beta-ol acetate CAS No. 1256-83-3

6-Oxocholestan-3beta-ol acetate

Cat. No. B072384
CAS RN: 1256-83-3
M. Wt: 444.7 g/mol
InChI Key: QGGRDHGCNNAWIE-XVDRVFFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Oxocholestan-3beta-ol acetate, also known as 6-ketocholestanol or 3beta-hydroxy-5-ene-steroid dehydrogenase, is a steroid compound that has been the subject of much scientific research due to its potential applications in a variety of fields.

Scientific Research Applications

6-Oxocholestan-3beta-ol acetate has been studied for its potential applications in a variety of fields, including medicine, biochemistry, and pharmacology. In medicine, it has been investigated for its potential as a therapeutic agent for the treatment of cancer, as well as for its ability to modulate cholesterol metabolism. In biochemistry, it has been studied for its role in steroid hormone biosynthesis, as well as for its potential as a substrate for steroidogenic enzymes. In pharmacology, it has been investigated for its potential as a drug target for the development of new therapeutics.

Mechanism of Action

The mechanism of action of 6-Oxocholestan-3beta-ol acetate is not fully understood, but it is believed to act as a modulator of cholesterol metabolism and steroid hormone biosynthesis. It has been shown to inhibit the activity of 3beta-hydroxysteroid dehydrogenase, an enzyme involved in the biosynthesis of steroid hormones, and to increase the expression of genes involved in cholesterol metabolism.
Biochemical and Physiological Effects:
6-Oxocholestan-3beta-ol acetate has been shown to have a variety of biochemical and physiological effects, including the modulation of cholesterol metabolism, the inhibition of steroid hormone biosynthesis, and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, and to have a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 6-Oxocholestan-3beta-ol acetate in lab experiments is its potential as a modulator of cholesterol metabolism and steroid hormone biosynthesis, which could lead to the development of new therapeutics for a variety of diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects in different experimental systems.

Future Directions

There are many potential future directions for research on 6-Oxocholestan-3beta-ol acetate. One area of focus could be the development of new therapeutics based on its ability to modulate cholesterol metabolism and steroid hormone biosynthesis. Another area of focus could be the elucidation of its mechanism of action, which could provide insights into its potential applications in a variety of fields. Additionally, further research could be conducted to investigate its effects on different cell types and in different experimental systems.

Synthesis Methods

The synthesis of 6-Oxocholestan-3beta-ol acetate can be achieved through a multi-step process involving the oxidation of cholesterol to 5-cholesten-3beta-ol-7-one, followed by the reduction of the ketone group to yield 5-cholesten-3beta-ol-7-alpha-ol. The final step involves the acetylation of the hydroxyl group at position 7 to yield 6-Oxocholestan-3beta-ol acetate.

properties

CAS RN

1256-83-3

Product Name

6-Oxocholestan-3beta-ol acetate

Molecular Formula

C29H48O3

Molecular Weight

444.7 g/mol

IUPAC Name

[(3S,5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C29H48O3/c1-18(2)8-7-9-19(3)23-10-11-24-22-17-27(31)26-16-21(32-20(4)30)12-14-29(26,6)25(22)13-15-28(23,24)5/h18-19,21-26H,7-17H2,1-6H3/t19-,21+,22+,23-,24+,25+,26-,28-,29-/m1/s1

InChI Key

QGGRDHGCNNAWIE-XVDRVFFOSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)OC(=O)C)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)OC(=O)C)C)C

Origin of Product

United States

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